molecular formula C7H15Br2N B1381038 [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide CAS No. 1803600-73-8

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide

Cat. No.: B1381038
CAS No.: 1803600-73-8
M. Wt: 273.01 g/mol
InChI Key: AXJAIWSLGYATBS-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide: is a chemical compound with the molecular formula C7H14BrN·HBr. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a solid powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide involves the bromination of cyclopentylmethanamine. The reaction typically occurs in the presence of a brominating agent such as hydrobromic acid (HBr) or bromine (Br2). The reaction conditions often include a controlled temperature environment to ensure the selective bromination of the methylene group attached to the cyclopentyl ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in research focused on understanding these mechanisms .

Comparison with Similar Compounds

  • [1-(Chloromethyl)cyclopentyl]methanamine hydrochloride
  • [1-(Iodomethyl)cyclopentyl]methanamine iodide
  • [1-(Fluoromethyl)cyclopentyl]methanamine fluoride

Comparison: Compared to its analogs, [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is unique due to the reactivity of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance that makes the compound versatile in various chemical reactions. Additionally, the hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

[1-(bromomethyl)cyclopentyl]methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-5-7(6-9)3-1-2-4-7;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJAIWSLGYATBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-73-8
Record name Cyclopentanemethanamine, 1-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 2
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 3
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 4
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 5
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 6
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide

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